



Application Notes: The Utility of 5-Bromo-2-methylpyridine in Pharmaceutical Synthesis

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Compound of Interest		
Compound Name:	5-Bromo-2-methylpyridine	
Cat. No.:	B113479	Get Quote

Introduction

5-Bromo-2-methylpyridine (CAS No. 3430-13-5) is a halogenated pyridine derivative that has emerged as a critical building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry.[1] As a gray-white solid with a melting point of 32-36°C, its molecular structure offers a unique combination of reactive sites that medicinal chemists can exploit to construct novel active pharmaceutical ingredients (APIs).[1][2] The pyridine ring is a privileged scaffold in drug discovery, and the strategic placement of a bromine atom and a methyl group makes this compound a versatile intermediate for a variety of chemical transformations.[3] It is recognized as a promising intermediate in the development of drugs for cardiovascular, cerebrovascular, and respiratory conditions.[1]

The bromine atom at the 5-position is particularly amenable to modern palladium-catalyzed cross-coupling reactions, which are foundational for creating carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This allows for the introduction of diverse aryl, heteroaryl, and amino moieties, enabling extensive exploration of structure-activity relationships (SAR) in drug development programs.

Key Synthetic Applications

The primary utility of **5-Bromo-2-methylpyridine** in pharmaceutical synthesis lies in its function as a versatile electrophile in cross-coupling reactions.



- Suzuki-Miyaura Coupling (C-C Bond Formation): The Suzuki-Miyaura reaction is one of the
 most powerful and widely used methods for forming C-C bonds. In this context, the bromine
 atom of 5-Bromo-2-methylpyridine or its derivatives is coupled with an organoboron
 reagent (typically a boronic acid or ester) in the presence of a palladium catalyst and a base.
 This reaction is highly efficient for synthesizing biaryl and heterobiaryl compounds, which are
 common motifs in kinase inhibitors and other targeted therapies.[4][5][6][7]
- Buchwald-Hartwig Amination (C-N Bond Formation): The formation of C-N bonds is crucial
 for the synthesis of a vast number of pharmaceuticals. The Buchwald-Hartwig amination
 allows for the coupling of the bromine atom on the pyridine ring with a primary or secondary
 amine.[6][8][9] This palladium-catalyzed reaction is a powerful tool for creating substituted
 aminopyridines, which are key components of many biologically active molecules.[8][10]
- Synthesis of Other Intermediates: Beyond direct coupling, **5-Bromo-2-methylpyridine** serves as a precursor for other important intermediates. For instance, the methyl group can be oxidized to form 5-bromo-2-pyridinecarboxylic acid or reduced to 5-bromo-2-hydroxymethylpyridine, opening up further avenues for functionalization.[11] It has also been used in the synthesis of dinucleating ligands like 6,6'-dimethyl-3,3'-bipyridine.[2]

Data Presentation

Quantitative data from representative cross-coupling reactions are summarized below.

Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of **5-Bromo-2-methylpyridine**Derivatives with Arylboronic Acids (Data adapted from reactions on the structurally similar 5-bromo-2-methylpyridin-3-amine)



Arylbor onic Acid	Catalyst System	Base	Solvent	Temp (°C)	Time (h)	Yield (%)	Referen ce
Phenylbo ronic acid	Pd(PPh₃) 4	КзРО4	1,4- Dioxane/ H ₂ O (4:1)	85-95	15+	85	[7]
4- Methylph enylboro nic acid	Pd(PPh₃) ₄	КзРО4	1,4- Dioxane/ H ₂ O (4:1)	85-95	15+	82	[7]
4- Methoxy phenylbo ronic acid	Pd(PPh₃) 4	K₃PO4	1,4- Dioxane/ H ₂ O (4:1)	85-95	15+	88	[7]
4- Chloroph enylboro nic acid	Pd(PPh₃) 4	КзРО4	1,4- Dioxane/ H ₂ O (4:1)	85-95	15+	78	[7]
4- Fluoroph enylboro nic acid	Pd(PPh₃) ₄	K₃PO4	1,4- Dioxane/ H ₂ O (4:1)	85-95	15+	80	[7]
3,5- Dimethyl phenylbo ronic acid	Pd(PPh₃) ₄	K₃PO₄	1,4- Dioxane/ H ₂ O (4:1)	85-95	15+	75	[4]

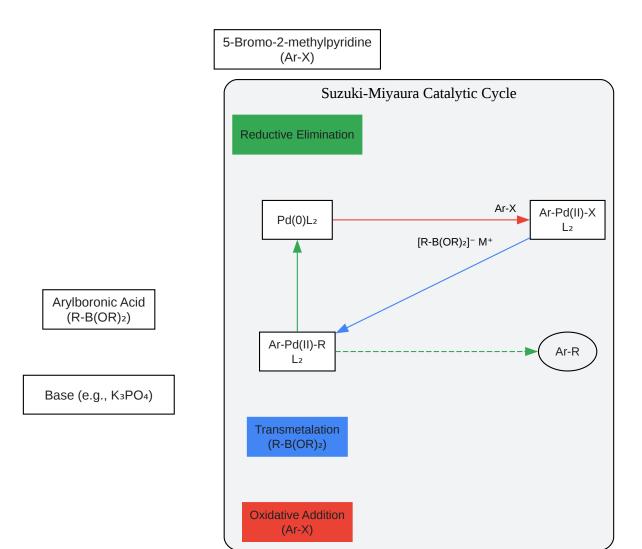
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines (Data represents typical conditions for heteroaryl bromides, as specific yield data for **5-Bromo-2-methylpyridine** is not detailed in the provided search results)



Amine	Palladium Precataly st	Ligand	Base	Solvent	Temp (°C)	Referenc e
Primary/Se condary Aliphatic Amine	Pd₂(dba)₃	Xantphos	NaOt-Bu	Toluene or Dioxane	80-110	[8]
Primary/Se condary Aryl Amine	Pd(OAc)2	BINAP	CS2CO3	Toluene	110	[12]
N- Methylanili ne	Pd₂(dba)₃	Xantphos	NaOt-Bu	Dioxane	100	[8]
Morpholine	Pd(OAc)2	SPhos	КзРО4	Toluene/H ₂ O	100	[7]

Visualizations

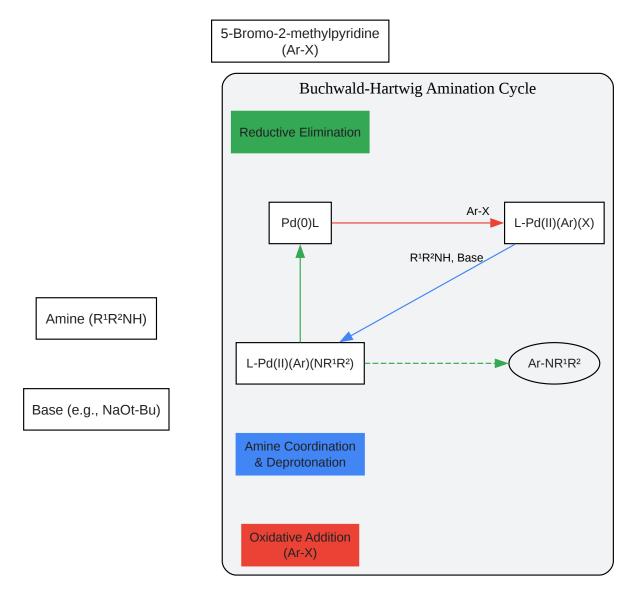




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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

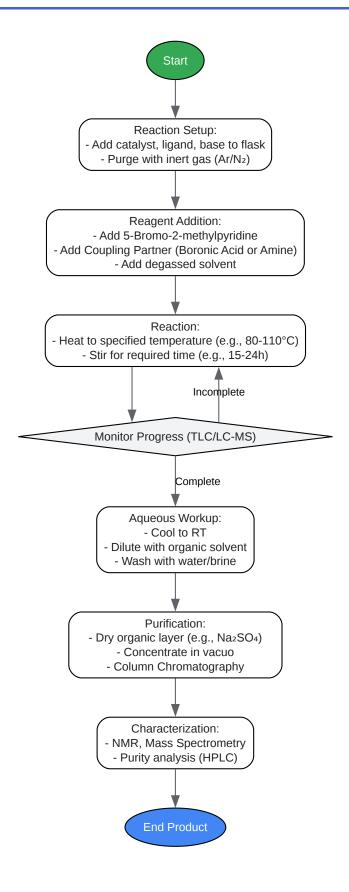




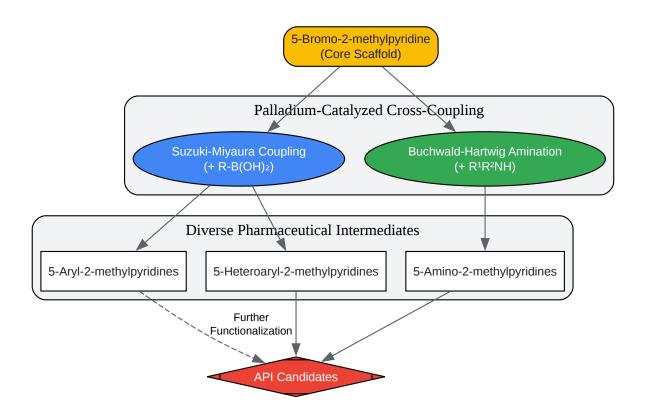
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Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.









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